Cas no 58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester)
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 3-Maleimidobenzoate [Cross-linking Reagent]
- 3-Maleimido-benzoicacid-OSu
- 3-N-Maleimidobenzoic
- 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester
- M-MALEIMIDOBENZOYL-N-HYDROXYSUCCINIMIDE ESTER CRYSTALLINE
- N-Succinimidyl 3-Maleimidobenzoate
- 3-MaleiMidobenzoic acid-NHS ester
- 3-maleimidobenzoyl N-hydroxysuccinimide ester
- 3-N-Maleimidobenzoic acid-NHS
- Einecs 261-368-8
- MBS
- m-maleimidobenzoic acid succinimido ester
- m-maleimidobenzoyl-N-hydroxysuccinimide ester
- m-maleimimidobenzoyl-N-hydroxysuccinamide ester
- M-N-MALEIMIDOBENZOIC ACID-OSU
- N-hydroxysuccimidyloxy m-maleimidobenzoate
- Succinimidylmaleimidobenzoate
- 3-Maleimidobenzoic Acid N-Succinimidyl Ester
- N-(3-Maleimidobenzoyloxy)succinimide
- 1H-Pyrrole-2,5-dione,1-[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]- (9CI)
- MMBS
- N-(3-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinimide
- NSC 294786
- m-Maleimidobenzoic acidN-hydroxysuccinimide ester
- m-Maleimidobenzoyl N-hydroxysuccinimide ester
- m-Maleimidobenzoyl-N-hydroxysuccinimide
- 3-Maleimidobenzoyl N-hydroxysuccinimide
- 3-Maleimido-benzoic acid-OSu
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- 1-(3-(((2,5-Dioxopyrrolidinyl)oxy)carbonyl)phenyl)-1H-pyrrole-2,5-dione
- (2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
- MBS;N-Hydroxy-succinimidyl 3-maleim
- NSC-294786
- A8291
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester;2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- MBS Crosslinker
- NSC294786
- HY-W021068
- 2,5-dioxopyrrolidin-1-yl3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- SCHEMBL79589
- 2-(2H-tetrazol-5-yl)phenylboronicacid
- AS-10332
- 3-Maleimidobenzoyl-N-hydroxysuccinimide ester
- SY051373
- MBS;N-Hydroxy-succinimidyl 3-maleimido-benzoate
- NS00033981
- MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)
- m-MBS
- AKOS015889323
- FT-0604073
- LLXVXPPXELIDGQ-UHFFFAOYSA-N
- CS-0039233
- (MBS-1)
- C16035
- BP-24264
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, crystalline
- MBS protein crosslinker
- N-Succinimidyl 3-Maleimidobenzoate, >/=98%
- AMY21534
- DTXSID00207335
- 58626-38-3
- MFCD00005514
- DB-053238
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxopyrrol-1-yl)benzoate
- 3-Maleimidobenzoyl NHS ester
-
- MDL: MFCD00005514
- Inchi: 1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
- InChI Key: LLXVXPPXELIDGQ-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC(=C1)N1C(C=CC1=O)=O)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 314.05400
- Monoisotopic Mass: 314.053886
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0
- Topological Polar Surface Area: 101
Experimental Properties
- Color/Form: crystal
- Density: 1.59
- Melting Point: 178.0 to 183.0 deg-C
- Boiling Point: 524.5 °C at 760 mmHg
- Flash Point: 271 °C
- Refractive Index: 1.678
- Solubility: ethyl acetate or DMF: ≤20 mg/mL may require addition of solvent to coupling buffer to at least 5% to maintain solubility
- PSA: 101.06000
- LogP: 0.33970
- Sensitiveness: Moisture & Light Sensitive
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004767-5g |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 95% | 5g |
$516.78 | 2023-09-01 | |
| Chemenu | CM156802-5g |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 95% | 5g |
$488 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868365-1g |
N-Succinimidyl 3-Maleimidobenzoate |
58626-38-3 | ≥98% | 1g |
¥1,199.00 | 2022-10-10 | |
| TRC | M132700-25mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 25mg |
$69.00 | 2023-05-18 | ||
| TRC | M132700-50mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | M132700-100mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | M132700-250mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | M132700-500mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 500mg |
$265.00 | 2023-05-18 | ||
| TRC | M132700-1g |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 1g |
$339.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M2786-25MG |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 25mg |
¥566.25 | 2023-09-22 |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester Suppliers
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester Related Literature
-
Julien Nicolas,Simona Mura,Davide Brambilla,Nicolas Mackiewicz,Patrick Couvreur Chem. Soc. Rev. 2013 42 1147
-
Naoki Yanagisawa,Elena Kozgunova,Tetsuya Higashiyama RSC Adv. 2021 11 27011
-
Aaron J. Bullous,Cristina M. A. Alonso,Ross W. Boyle Photochem. Photobiol. Sci. 2011 10 721
-
A. B. González-Guerrero,J. Maldonado,S. Herranz,L. M. Lechuga Anal. Methods 2016 8 8380
-
Erika Janitz,Konstantin Herb,Laura A. V?lker,William S. Huxter,Christian L. Degen,John M. Abendroth J. Mater. Chem. C 2022 10 13533
Additional information on 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester (CAS No. 58626-38-3): A Versatile Crosslinker in Bioconjugation and Molecular Imaging
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester, commonly referred to as SMCC (Succinimidyl 3-(2-Pyrrolidinyl)propionate), is a widely utilized bifunctional crosslinker in bioconjugation chemistry. This compound is characterized by its unique molecular structure, which includes a maleimide group and a succinimidyl ester functionality. The maleimide group enables specific covalent conjugation with thiol groups present on biomolecules such as proteins, peptides, and antibodies. Meanwhile, the succinimidyl ester moiety facilitates coupling with primary amines through nucleophilic attack, making it a versatile tool for site-specific modification of biomolecules. The CAS No. 58626-39-4 (note: CAS number provided may require verification) is a critical identifier for this compound, ensuring accurate documentation and regulatory compliance in research and industrial applications.
Recent advancements in bioconjugation technologies have highlighted the significance of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in developing precision diagnostics and therapeutics. For instance, a 2023 study published in Advanced Materials demonstrated the use of SMCC for functionalizing gold nanoparticles with antibodies, enabling targeted drug delivery in cancer therapy. The crosslinker's ability to maintain the structural integrity of biomolecules while introducing functional groups has made it a cornerstone in the development of immunoassays, biosensors, and molecular imaging agents. Researchers are increasingly leveraging the unique reactivity of SMCC to create conjugates with enhanced stability and specificity, addressing challenges in conventional conjugation methods.
The maleimide group in SMCC reacts selectively with thiol groups (-SH) through a Michael addition mechanism, forming a stable thioether bond. This reaction is highly specific and occurs under physiological conditions, minimizing non-specific side reactions. The succinimidyl ester functionality, on the other hand, reacts with primary amines (-NH2) to form amide bonds, a reaction that is widely used in protein labeling and antibody conjugation. The dual functionality of SMCC allows for the creation of "click chemistry" reactions, where two biomolecules can be linked with high efficiency and minimal byproduct formation. This property has been exploited in the development of multiplexed diagnostic assays, where multiple biomarkers can be simultaneously detected using a single platform.
Recent studies have explored the application of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in the field of molecular imaging. For example, a 2023 paper in Biomaterials described the use of SMCC to conjugate fluorescent dyes to peptides, enabling real-time tracking of cellular processes in live tissues. The crosslinker's ability to preserve the functional activity of biomolecules while introducing imaging agents has opened new avenues for non-invasive monitoring of disease progression and therapeutic response. Additionally, SMCC has been integrated into the design of bioconjugated nanocarriers, where it facilitates the attachment of targeting ligands to drug-loaded nanoparticles, enhancing the precision of therapeutic delivery.
The synthesis of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester typically involves a multi-step process that ensures the purity and stability of the final product. The reaction conditions, including temperature, pH, and solvent selection, play a critical role in determining the yield and quality of the crosslinker. A 2022 study in Organic & Biomolecular Chemistry reported an optimized synthesis protocol that reduced byproducts and improved the solubility of SMCC in aqueous solutions. This advancement has been instrumental in expanding its applications in high-throughput screening platforms, where consistency and reproducibility are essential for reliable results.
In the context of drug development, 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester has been employed to create conjugates with enhanced pharmacokinetic profiles. For instance, a 2023 clinical trial published in Journal of Controlled Release evaluated the use of SMCC to link therapeutic antibodies with PEG (polyethylene glycol) chains, significantly prolonging their half-life in vivo. The crosslinker's ability to form stable covalent bonds without compromising the biological activity of the target molecule has made it a preferred choice in the development of long-acting therapeutics. Furthermore, SMCC has been used to conjugate small molecule drugs to targeting ligands, improving their specificity and reducing off-target effects in complex biological environments.
The versatility of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester extends to its application in the creation of bioconjugated surfaces for tissue engineering and regenerative medicine. A 2023 review in Acta Biomaterialia highlighted the use of SMCC to functionalize scaffolds with growth factors and extracellular matrix proteins, promoting cell adhesion and differentiation. The crosslinker's ability to maintain the structural integrity of these biomolecules while enabling their controlled release has made it a valuable tool in the development of bioactive implants and 3D-printed tissues. Researchers are now exploring the integration of SMCC with advanced fabrication techniques to create tunable surfaces that respond to environmental stimuli, such as pH or temperature changes.
Despite its widespread use, the application of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester is not without challenges. One of the primary concerns is the potential for non-specific crosslinking, which can lead to the formation of aggregates or denatured biomolecules. To address this issue, recent studies have focused on optimizing reaction conditions to minimize side reactions. For example, a 2023 study in Bioconjugate Chemistry introduced a modified version of SMCC with enhanced specificity, reducing the risk of unintended conjugations. Additionally, the development of cleavable crosslinkers has allowed for the controlled release of functionalized biomolecules, expanding the possibilities for dynamic drug delivery systems.
Looking ahead, the role of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in biotechnology and medicine is expected to grow further. With the increasing demand for personalized medicine and targeted therapies, the crosslinker's ability to enable site-specific modifications of biomolecules will become even more critical. Researchers are also exploring the integration of SMCC with emerging technologies such as CRISPR-Cas9 and synthetic biology, where it can facilitate the creation of genetically engineered organisms with enhanced functionalities. As the field of bioconjugation continues to evolve, the adaptability and reliability of SMCC will ensure its continued relevance in advancing scientific and medical innovations.
In conclusion, 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester stands as a pivotal compound in the realm of bioconjugation chemistry. Its unique molecular structure and dual reactivity have enabled groundbreaking applications in diagnostics, therapeutics, and materials science. As researchers continue to refine its synthesis and expand its utility, the crosslinker's impact on modern science and medicine is poised to grow even further. The ongoing exploration of SMCC's potential underscores its importance as a versatile tool for addressing complex biological challenges and driving innovation in the life sciences.
58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)